molecular formula C10H7BrO B1265481 3-Bromo-2-naphthol CAS No. 63980-30-3

3-Bromo-2-naphthol

Cat. No. B1265481
CAS RN: 63980-30-3
M. Wt: 223.07 g/mol
InChI Key: PQVIOPAWVAOHOA-UHFFFAOYSA-N
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Description

3-Bromo-2-naphthol is an organic compound with the empirical formula C10H7BrO . It is commonly used in organic synthetic materials to prepare pharmaceutical products, ester compounds, resin compositions, curing products, and stacking films . It serves as an important reagent and catalyst in a variety of chemical reactions .


Synthesis Analysis

3-Bromo-2-naphthol can be synthesized using 2-bromo-3-methoxynaphthalene as a raw material by chemical reaction . A practical electrophilic bromination procedure for phenols and phenol–ethers was developed under efficient and very mild reaction conditions . The new I (III)-based brominating reagent PhIOAcBr is operationally easy to prepare by mixing PIDA and AlBr3 .


Molecular Structure Analysis

The molecular weight of 3-Bromo-2-naphthol is 223.07 . The SMILES string for the compound is Oc1cc2ccccc2cc1Br . The InChI key is PQVIOPAWVAOHOA-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Bromo-2-naphthol is used in a variety of chemical reactions. It is used in the bromination of phenols and phenol–ethers . The bromination of 2-naphthol proceeds with excellent yields .


Physical And Chemical Properties Analysis

3-Bromo-2-naphthol is a solid at 20 degrees Celsius . It is light sensitive and hygroscopic . The melting point ranges from 80.0 to 84.0 °C .

Scientific Research Applications

Immunohistochemistry

3-Bromo-2-naphthol finds application in immunohistochemistry. Specifically, 2-bromo-1-naphthol, a related compound, serves as a novel chromogen for the immunoperoxidase reaction. It is used in immunodot assays and Western blots, displaying a blue-violet reaction product insoluble in aqueous solutions and almost insensitive to light. This substrate, in conjunction with 3,3'-diaminobenzidine, facilitates double labellings (Kasper & Noll, 1988).

Organic Synthesis

3-Bromo-2-naphthol and its derivatives are exploited in organic synthesis. For instance, the behavior of 2-naphthol and 7-bromo-2-naphthol as organic photoacids is utilized in the preparation of benzyl sulfides and polycyclic amines via acid-catalyzed condensation (Strada et al., 2019).

Photochemistry

In the field of photochemistry, the photochemistry of bromonaphthols, such as 6-bromo-2-naphthols, has been studied. They are involved in reactions leading to the generation of electrophilic carbene intermediates, which are then trapped by various agents. These reactions provide insights into the electrophilic and diradical character of these intermediates, relevant to photochemical processes (Pretali et al., 2009).

Analytical Chemistry

3-Bromo-2-naphthol is relevant in analytical chemistry. A study focused on the phosphorimetric determination of naphthols in irrigation water used β-cyclodextrin and 3-bromo-1-propanol to form trimolecular complexes, demonstrating the application of 3-Bromo-2-naphthol in environmental analysis (López et al., 1999).

Photocatalysis

In photocatalysis, 3-Bromo-2-naphthol is used as an excited state proton transfer catalyst for photocatalytic protonation of silylenol ether. This process achieves high conversion rates with minimal catalyst use, highlighting the potential of 3-Bromo-2-naphthol in facilitating new classes of photocatalytic reactions (Das et al., 2016).

Safety And Hazards

3-Bromo-2-naphthol is classified as a skin irritant (Category 2), causes serious eye damage (Category 1), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection .

Future Directions

While specific future directions for 3-Bromo-2-naphthol are not explicitly mentioned in the search results, its use in the synthesis of pharmaceutical products, ester compounds, resin compositions, curing products, and stacking films suggests potential applications in these areas .

properties

IUPAC Name

3-bromonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVIOPAWVAOHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20213852
Record name 2-Naphthol, bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20213852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-naphthol

CAS RN

63980-30-3, 30478-88-7
Record name 2-Naphthol, bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthol, bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20213852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-naphthol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
JAC McClelland, S Smiles - Journal of the Chemical Society …, 1932 - pubs.rsc.org
… sulphide and from the oxidation products of 3-bromo-2-naphthol I-sulphide ; their respective … ) which is identical with material synthesised from 3-bromo-2-naphthol and 2-naphthol-1 -…
Number of citations: 0 pubs.rsc.org
K Chamontin, V Lokshin, V Rossollin, A Samat… - Tetrahedron, 1999 - Elsevier
… The preparation of 3-hydroxy-2-naphthaldehyde (6d) using this strategy was forsaken, due to the difficulty in obtaining the precursor 3-bromo-2-naphthol; this compound was obtained …
Number of citations: 39 www.sciencedirect.com
K Matsumoto, H Egami, T Oguma… - Chemical …, 2012 - pubs.rsc.org
… affected by adding 3-bromo-2-naphthol, and the … with 3-bromo-2-naphthol. These results support the assumption that 1 dissociates into 7 in the presence of excess 3-bromo-2-naphthol …
Number of citations: 51 pubs.rsc.org
ASZ SAYYED, GH SAJJADI - 2014 - sid.ir
… THEN, STABLE DERIVATIVES OF OXAPHOSPHAPHENANTHRENES WERE PREPARED USING OF DIALKYL ACETYLENEDICARBOXYLATE WITH 3-BROMO-2-NAPHTHOL IN THE …
Number of citations: 0 www.sid.ir
Z Hossaini, F Rostami-Charati… - … Chemistry & High …, 2012 - ingentaconnect.com
… Abstract: Stable derivatives of oxaphosphaphenanthrenes were prepared by using the reactions of dialkyl acetylenedicarboxylate with 3-bromo-2-naphthol in the presence of trimethyl …
Number of citations: 4 www.ingentaconnect.com
ASZ SAYYED - 2015 - sid.ir
… the reaction of dialkyl acetylenedicarboxylate with a trivalent phosphorus nucleophile such as trimethyl phosphite, or triphenyl phosphite in the presence of 3-bromo-2-naphthol under …
Number of citations: 1 www.sid.ir
WA Davis - Journal of the Chemical Society, Transactions, 1900 - pubs.rsc.org
… purification, but the view as to its nature was confirmed by a comparison with the dinaphthyl ether, Di-3‘-bromo- 2-nczphthyl etheris prepared by boiling 2 grams of 3’-bromo2-naphthol …
Number of citations: 13 pubs.rsc.org
Z Hossaini, F Rostami-Charati - International Journal of Chemical …, 2015 - ijcea.org
… were prepared using multicomponent reactions of dialkyl acetylenedicarboxylate with 3-bromo-2-naphthol in the presence of trimethyl or triphenyl phosphite in good yields. Chromene …
Number of citations: 2 www.ijcea.org
Y Satkar, V Ramadoss, PD Nahide, E García-Medina… - RSC …, 2018 - pubs.rsc.org
… The 3-bromo-2-naphthol was brominated in excellent 90% yield to get 13. In the same way the 2,3-dimethoxynaphthalene was brominated to afford a separable mixture of 14 and 15 in …
Number of citations: 42 pubs.rsc.org
EA Shearing, S Smiles - Journal of the Chemical Society (Resumed), 1937 - pubs.rsc.org
For further study of the alkali derivatives of di-2-hydroxynaphthyl-1-methane we required the unsymmetrical derivatives of the latter, and the experiments now described were …
Number of citations: 12 pubs.rsc.org

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